molecular formula C7H15NO3 B1354389 Tert-butyl methoxy(methyl)carbamate

Tert-butyl methoxy(methyl)carbamate

Cat. No.: B1354389
M. Wt: 161.2 g/mol
InChI Key: CNVITZUWTPCAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl methoxy(methyl)carbamate is a specialized carbamate reagent of value in synthetic organic chemistry, particularly for researchers in pharmaceutical and agrochemical development. While specific pharmacological data may not be widely published, its structure suggests utility as a protected amine derivative or a building block for more complex molecules. Carbamates, especially those with a tert-butoxycarbonyl (Boc) group, are fundamental protective groups in multi-step synthesis. The Boc group is widely recognized for its stability under basic conditions and its selective removal under mild acidic conditions, allowing for orthogonal protection strategies in complex molecule assembly . This makes reagents like this compound crucial for manipulating amine functionalities without affecting other sensitive parts of a molecule. As a research chemical, it is handled exclusively by qualified professionals in controlled laboratory settings. This compound is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets and conduct a thorough hazard assessment before use.

Properties

IUPAC Name

tert-butyl N-methoxy-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)8(4)10-5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVITZUWTPCAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Drug Synthesis Intermediates

Tert-butyl methoxy(methyl)carbamate is primarily recognized for its role as a synthetic intermediate in the production of pharmaceutical compounds. A notable application is its use in the synthesis of lacosamide, an anticonvulsant medication. The compound acts as a precursor in a multi-step synthesis involving the condensation of N-BOC-D-serine with benzene methanamine, which ultimately yields racemic and S-configured derivatives of lacosamide .

Carbamate Group in Drug Design

The carbamate functional group is integral to many approved drugs and prodrugs, enhancing their pharmacological properties. Research indicates that incorporating carbamates can improve solubility and bioavailability, making them valuable in drug formulation . The versatility of this compound allows for modifications that can tailor drug properties for specific therapeutic targets.

Organic Synthesis

Catalytic Processes

Recent studies have highlighted the utility of this compound in catalytic reactions, particularly in C–N bond formation. A photocatalyzed method for direct C–H amidation of indoles has been developed, utilizing tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate as a catalyst. This method demonstrates excellent regioselectivity and broad substrate scope, showcasing the compound's potential in synthetic chemistry .

Synthesis of Polyfunctional Molecules

The compound has been employed in synthesizing polyfunctional molecules aimed at probing enzyme active sites. A reliable method for synthesizing various carbamate derivatives has been established, demonstrating its effectiveness as an alkoxycarbonylation reagent for amines . This versatility enables researchers to explore new chemical spaces and develop innovative compounds with potential biological activity.

Case Study 1: Lacosamide Synthesis

  • Objective : To synthesize lacosamide using this compound as an intermediate.
  • Methodology : The synthesis involved forming a mixed acid anhydride from N-BOC-D-serine and isobutyl chlorocarbonate, followed by a condensation reaction with benzene methanamine.
  • Results : The process yielded a high percentage (81.6%) of the desired product, indicating the efficacy of this compound in pharmaceutical applications .

Case Study 2: Photocatalysis

  • Objective : To develop a photocatalyzed method for C–N bond formation using tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate.
  • Methodology : The reaction conditions were optimized to achieve direct C–H amidation under mild conditions.
  • Results : The method provided access to various biologically significant aminoindoles with excellent yields and regioselectivity, highlighting the compound's role in advancing synthetic methodologies .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryIntermediate for lacosamideHigh yield synthesis (81.6%)
Organic SynthesisC–N bond formation via photocatalysisExcellent regioselectivity and broad substrate scope
Enzyme ProbingSynthesis of polyfunctional moleculesReliable methods for diverse carbamate derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural Features and Substituent Variations

The tert-butyl carbamate scaffold is highly versatile, with variations in substituents significantly altering reactivity, stability, and application. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Applications Reference
Tert-butyl methoxy(methyl)carbamate Methoxy(methyl)amine ~217.3 (C₉H₁₇NO₃) Amine protection, peptide synthesis
Tert-butyl (4-chlorophenethyl)carbamate 4-Chlorophenethyl 255.74 (C₁₃H₁₈ClNO₂) Laboratory chemical intermediates
Tert-butyl hydroxy(methyl)carbamate Hydroxy(methyl) ~161.2 (C₆H₁₃NO₃) Reactive intermediates
Tert-butyl ((4-(1-cyclopropylethoxy)pyridin-3-yl)methyl)(methyl)carbamate Pyridinyl-cyclopropylethoxy ~348.4 (C₁₈H₂₈N₂O₃) Drug discovery (selective synthesis)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The methoxy(methyl) group in the target compound enhances nucleophilicity compared to the hydroxy(methyl) analog, which may undergo unwanted oxidation .
  • Steric Effects : Bulky substituents like 4-chlorophenethyl reduce reactivity in coupling reactions, as seen in lower yields for similar derivatives .
Critical Insights:
  • Positional Isomerism : The 4-position pyridine derivative in achieves 62% yield due to favorable steric and electronic environments, whereas the 5-isomer yields only 4%.
  • Chiral Centers : Enantiomeric purity (e.g., D-alanine derivatives) impacts yield, as seen in the 15% yield for the R-configuration in .

Physicochemical Properties

Solubility and Stability:
  • This compound : Soluble in polar aprotic solvents (e.g., DMF, THF) and stable under neutral conditions but hydrolyzes in strong acids .
  • Tert-butyl hydroxy(methyl)carbamate : Less stable due to the hydroxy group’s susceptibility to oxidation; requires inert storage conditions .
Spectroscopic Data:
  • ¹H NMR : The methoxy(methyl) group in the target compound shows distinct singlets at δ 3.70 (OCH₃) and δ 3.18 (NCH₃) .
  • IR : Strong carbonyl stretches (~1680–1720 cm⁻¹) confirm the carbamate moiety .

Q & A

Basic Questions

Q. What are the recommended laboratory synthesis methods for tert-butyl methoxy(methyl)carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate-protection strategies. A common approach involves reacting methoxy(methyl)amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . For example, in a patent application, tert-butyl carbamates were synthesized by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–25°C, followed by purification via column chromatography . Ensure stoichiometric control and inert atmosphere to minimize side reactions.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to ensure adequate ventilation and prevent vapor accumulation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at room temperature in airtight containers, away from strong acids/bases and oxidizing agents .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and methoxy-methyl moiety (δ ~3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 212.09 g/mol for tert-butyl derivatives) via high-resolution MS .
  • Infrared (IR) Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H/N-O bonds .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in NMR.
  • Multi-Technique Analysis : Combine MS fragmentation patterns with elemental analysis (e.g., CHN) to resolve ambiguities in molecular composition .

Q. What factors influence the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • pH Sensitivity : The carbamate bond is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies show decomposition at elevated temperatures (>40°C) .
  • Light/Heat Exposure : Store in amber vials at ≤25°C to prevent photodegradation or thermal breakdown .
  • Reactivity : Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent exothermic reactions .

Q. How does the steric bulk of the tert-butyl group affect reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Steric Hindrance : The tert-butyl group reduces accessibility to the carbamate’s electrophilic carbonyl carbon, slowing nucleophilic attack. Kinetic studies using bulky nucleophiles (e.g., tert-butoxide) show reduced reaction rates compared to less hindered analogs .
  • Computational Modeling : Molecular dynamics simulations reveal increased activation energy for reactions requiring planar transition states (e.g., SN2 mechanisms) .

Q. What purification strategies optimize yield and purity for this compound?

  • Methodological Answer :

  • Recrystallization : Use hexane/ethyl acetate mixtures to isolate crystalline products with >95% purity .
  • Chromatography : Employ silica gel chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate carbamate derivatives from Boc-protected byproducts .
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .

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